(E)-3-(4-methoxyphenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrazinylcarbonyl group, and a hydrazinocarbothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between 4-methoxybenzaldehyde and pyrazine-2-carbohydrazide, followed by the addition of acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-N-(pyridin-2-yl)acrylamide
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-(4-METHOXYPHENYL)-N~1~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C16H15N5O3S/c1-24-12-5-2-11(3-6-12)4-7-14(22)19-16(25)21-20-15(23)13-10-17-8-9-18-13/h2-10H,1H3,(H,20,23)(H2,19,21,22,25)/b7-4+ |
InChI Key |
KWKVFWKBZXFKCV-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.